Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate
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Overview
Description
Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C12H11NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-3-hydroxynaphthalene-2-carboxylate typically involves the nitration of naphthalene followed by reduction and esterification. One common method starts with the nitration of naphthalene to produce 4-nitro-3-hydroxynaphthalene-2-carboxylic acid. This intermediate is then reduced to 4-amino-3-hydroxynaphthalene-2-carboxylic acid, which is subsequently esterified using methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Formation of 4-amino-3-oxo-naphthalene-2-carboxylate
Reduction: Formation of 4-amino-3-hydroxynaphthalene-2-carboxylate from the nitro precursor
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 3-hydroxy-2-naphthoate: Similar structure but lacks the amino group.
4-amino-3-hydroxy-naphthalene-2-carboxylic acid: Similar structure but not esterified.
Methyl 4-amino-2-naphthoate: Similar structure but lacks the hydroxyl group.
Uniqueness: Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which allows for a diverse range of chemical reactions and potential applications. Its structural features make it a versatile compound in organic synthesis and various scientific research fields.
Properties
IUPAC Name |
methyl 4-amino-3-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)10(13)11(9)14/h2-6,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJTYRCNXRHFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328800 |
Source
|
Record name | methyl 4-amino-3-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104655-33-6 |
Source
|
Record name | methyl 4-amino-3-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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